molecular formula C6H4ClF2NO B595598 5-Chloro-2-(difluoromethoxy)pyridine CAS No. 1214323-40-6

5-Chloro-2-(difluoromethoxy)pyridine

Cat. No. B595598
M. Wt: 179.551
InChI Key: NPGYJVBYGSWAEN-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4ClF2NO . It has a molecular weight of 179.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It appears as a white to yellow powder, crystals, or liquid .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(difluoromethoxy)pyridine is 1S/C6H4ClF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Chloro-2-(difluoromethoxy)pyridine has a molecular weight of 179.55 . It appears as a white to yellow powder, crystals, or liquid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Intermediate for Synthesis : 5-Chloro-2-(difluoromethoxy)pyridine is widely used in the synthesis of pharmaceuticals and agrochemicals. Its chloro and difluoromethoxy groups are pivotal in creating derivatives with potential biological activity. For instance, it's involved in synthesizing nicotinic acetylcholine receptor ligands, highlighting its role in developing tools for neurological research (Brown et al., 2001).
  • Pharmaceutical Research : This compound has been used to create ligands for positron emission tomography (PET), offering insights into nicotinic acetylcholine receptors. Such applications underscore its value in neuroscience and drug development (Brown et al., 2001).

Organic and Material Chemistry Applications

  • Catalysis and Material Science : Beyond medicinal chemistry, 5-Chloro-2-(difluoromethoxy)pyridine's derivatives facilitate various catalytic and material science applications. For example, molybdenum(VI)-pyrazolylpyridine complexes derived from similar pyridine compounds have shown significant activity in olefin epoxidation, highlighting the potential of pyridine derivatives in catalysis (Coelho et al., 2011).

Spectroscopy and Structural Analysis

  • Spectroscopic Studies : Compounds structurally related to 5-Chloro-2-(difluoromethoxy)pyridine have been the subject of extensive spectroscopic studies to understand their physical and chemical properties. Such analyses contribute to the fields of drug design and materials science by providing insights into the molecular structure and behavior of potential drug candidates and materials (Vural & Kara, 2017).

Computational Chemistry

  • Computational Studies : Theoretical and computational chemistry studies involving 5-Chloro-2-(difluoromethoxy)pyridine derivatives have helped predict molecular properties and reactions, facilitating the design of new compounds with desired characteristics without the need for extensive laboratory experiments. This approach significantly accelerates the development of novel materials and drugs (Hagimori et al., 2019).

Safety And Hazards

5-Chloro-2-(difluoromethoxy)pyridine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .

properties

IUPAC Name

5-chloro-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGYJVBYGSWAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735475
Record name 5-Chloro-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(difluoromethoxy)pyridine

CAS RN

1214323-40-6
Record name 5-Chloro-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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